molecular formula C11H12N2Si B1439322 4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE CAS No. 802905-85-7

4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE

Cat. No.: B1439322
CAS No.: 802905-85-7
M. Wt: 200.31 g/mol
InChI Key: GAAYXNBGNMXZHS-UHFFFAOYSA-N
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Description

“4-Trimethylsilanylethynylpyridine-2-carbonitrile” is a chemical compound with the molecular formula C11H12N2Si and a molecular weight of 200.32 . It is also known as "4-((trimethylsilyl)ethynyl)picolinonitrile" . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Trimethylsilanylethynylpyridine-2-carbonitrile” is 1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“4-Trimethylsilanylethynylpyridine-2-carbonitrile” is a powder that is stored at room temperature . Its molecular weight is 200.32 .

Scientific Research Applications

Molecular Structure and Crystal Analysis

Research on similar pyridine derivatives focuses on understanding their molecular and crystal structures through techniques such as X-ray diffraction analysis. For example, studies on compounds like 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile have contributed to the knowledge of molecular structures belonging to the C1 symmetry group, with heterocyclic rings in a distorted envelope conformation. This understanding is crucial for designing materials with desired properties for applications in catalysis, material science, and pharmaceuticals (Jansone et al., 2007).

Synthesis and Chemical Properties

Pyrazolopyridine derivatives, synthesized through ultrasound-assisted methods, demonstrate potential as corrosion inhibitors, highlighting the utility of pyridine derivatives in materials science and engineering (Dandia et al., 2013). Additionally, quantum-chemical investigations into the cyclocondensation mechanisms of related compounds underscore the importance of these studies in developing synthetic methodologies for novel chemical entities (Fleisher et al., 2006).

Applications in Surface Modification

The synthesis of compounds like 4-(2-trichlorosilylethyl)pyridine for surface modification of tin dioxide showcases the application of pyridine derivatives in modifying material surfaces to enhance their chemical and physical properties (Grüniger & Calzaferri, 1979). These modifications can lead to improved sensor performance, catalytic activity, or material stability, which are vital in various industrial and environmental applications.

Spectroscopic Analysis and Optical Properties

The structural features of pyridine derivatives, studied through IR and electronic spectroscopy, along with their optical properties investigated by UV–vis absorption and fluorescence spectroscopy, reveal their potential in developing fluorescent sensors or materials with specific optical characteristics (Cetina et al., 2010). Such materials can be applied in optical devices, environmental sensing, and biological imaging.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYXNBGNMXZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromo-2-pyridinecarbonitrile [Cesko-Slovenska Farmacie 25(5), 181 (1976)] (0.73 g, 4.0 mmol) was dissolved in 18 mL dry THF. This mixture was evacuated and backfilled with argon several times to remove oxygen from the solution. Triphenylphosphine (31 mg, 0.12 mmol) and bis(triphenylphosphine)palladium(II) chloride (141 mg, 0.20 mmol) were added and the reaction mixture was stirred at room temperature for 1 h. Copper(I) iodide (23 mg, 0.12 mmol) and trimethylsilyl-acetylene (590 mg, 6.0 mmol) were added. The reaction mixture was stirred at room temperature for 3 days. The solvent was evaporated. The residue was taken up in 100 mL water and extracted three times with 100 ml of ethyl acetate. The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/methylene chloride 1:2). The desired product was obtained as a yellow oil (329 mg, 41%), MS: m/e=201.3 (M+H+).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step Two
Quantity
141 mg
Type
catalyst
Reaction Step Two
Quantity
590 mg
Type
reactant
Reaction Step Three
Name
Copper(I) iodide
Quantity
23 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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reactant
Reaction Step One
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reactant
Reaction Step One
Name
[Cu]I
Quantity
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reactant
Reaction Step One
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Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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